molecular formula C6H2BrFINO2 B2529993 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene CAS No. 1807008-13-4

1-Bromo-3-fluoro-5-iodo-4-nitrobenzene

Cat. No.: B2529993
CAS No.: 1807008-13-4
M. Wt: 345.894
InChI Key: QQFBEHHMRSNUOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-fluoro-5-iodo-4-nitrobenzene is a useful research compound. Its molecular formula is C6H2BrFINO2 and its molecular weight is 345.894. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Material Science Applications

  • Synthesis of Radioactive Tracers : 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene has been utilized in the synthesis of N-(3-[18F]fluoropropyl)-2β-carbomethoxy-3β-(4-iodophenyl)nortropane ([18F]FP-β-CIT), a radioactive tracer for positron emission tomography (PET) imaging. This compound was synthesized in a two-step reaction sequence involving fluorination and further reaction with diisopropylethylamine and potassium iodide, achieving a radiochemical yield of 25 ± 5% and a radiochemical purity of > 98% (Klok, Klein, Herscheid, & Windhorst, 2006).

  • Photofragmentation Studies : The compound has also been studied in photofragment translational spectroscopy at 266 nm to understand the effects of halogen substitution on photodissociation dynamics. These studies provide insights into the translational energy distributions and anisotropy parameters, shedding light on the substitution effects of fluorine atoms in molecular beams experiments (Gu, Wang, Huang, Han, & He, 2001).

Pharmaceutical and Organic Synthesis

  • Chemoselective Reductions : Research on the chemoselective reduction of iodo-nitroaromatic compounds in a fixed-bed hydrogenation reactor highlighted the use of compounds like 1-iodo-4-nitrobenzene as model substrates. This study revealed challenges in catalyst selectivity and deactivation, which are crucial for achieving high yields in the synthesis of active pharmaceutical ingredients (Baramov, Hassfeld, Gottfried, Bauer, Herrmann, Said, & Roggan, 2017).

  • Formation of Charge Transfer Complexes : The addition of 1-Bromo-4-Nitrobenzene (1-Br-4-NB) to the poly(3-hexylthiophene) (P3HT)/[6,6]-phenyl-C61-butyric acid methyl ester (PCBM) active layer of polymer solar cells (PSCs) demonstrated improved device performance. This process enhances excitonic dissociation at the donor-acceptor interface, leading to a significant improvement in power conversion efficiency, showcasing the compound's role in material science applications (Fu, Wang, Cai, Shi, Zongli, Li, Li, Zhang, & Yang, 2015).

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene in chemical reactions would depend on the specific reaction involved. In general, reactions of benzene derivatives involve the aromatic pi system of the benzene ring. For example, in electrophilic aromatic substitution reactions, an electrophile attacks the benzene ring, forming a sigma complex intermediate, which then loses a proton to regenerate the aromatic pi system .

Safety and Hazards

As with any chemical compound, handling 1-Bromo-3-fluoro-5-iodo-4-nitrobenzene requires appropriate safety precautions. The compound could potentially be hazardous if ingested, inhaled, or in contact with skin . Therefore, personal protective equipment such as gloves and eyeshields should be used when handling the compound .

Properties

IUPAC Name

5-bromo-1-fluoro-3-iodo-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFINO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQFBEHHMRSNUOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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